![molecular formula C13H17N5O2 B2893746 2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878730-58-6](/img/structure/B2893746.png)
2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Medicinal Chemistry
Hydantoin derivatives, including 2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, are recognized for their broad biological and pharmacological activities. These compounds are pivotal in medicinal chemistry due to their role as scaffolds in drug discovery. Hydantoin and its derivatives demonstrate a wide range of therapeutic applications, acting as antimicrobial, antiviral, antitumor, and anti-inflammatory agents. The synthesis of hydantoin involves the Bucherer-Bergs reaction, providing an efficient pathway for creating important non-natural amino acids and their conjugates with potential medical applications (Shaikh et al., 2023).
Antitumor Activity
Imidazole derivatives, including those related to the structure of 2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, have been studied for their antitumor activity. Research has highlighted various imidazole compounds that have progressed through preclinical testing, indicating their potential as new antitumor drugs. These studies emphasize the importance of imidazole and its derivatives in synthesizing compounds with diverse biological properties (Iradyan et al., 2009).
Antibacterial and Antifungal Applications
The imidazole scaffold is instrumental in the development of compounds with significant antibacterial and antifungal activities. This heterocyclic core is part of many synthetic drugs that combat various infections, showcasing the versatility of imidazole derivatives in medicinal chemistry. The ongoing search for biologically active imidazoles underlines their potential in creating potent new drug molecules with antibacterial properties (Rani, Sharma, & Singh, 2013).
Corrosion Inhibition
Beyond biomedical applications, imidazoline derivatives, closely related to imidazole structures, are employed as corrosion inhibitors in the petroleum industry. Their effectiveness is attributed to the chemical structure, which facilitates adsorption onto metal surfaces, thereby protecting them from corrosion. This application showcases the industrial importance of imidazole derivatives in safeguarding infrastructure and equipment (Sriplai & Sombatmankhong, 2023).
Enzymatic Remediation of Organic Pollutants
Imidazole derivatives are explored for their role in enzymatic remediation of organic pollutants. They serve as redox mediators, enhancing the efficiency of enzymes in degrading recalcitrant compounds found in wastewater. This application is crucial for environmental sustainability, highlighting the role of imidazole derivatives in pollution control (Husain & Husain, 2007).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
2,4,7-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-7(2)18-8(3)6-17-9-10(14-12(17)18)15(4)13(20)16(5)11(9)19/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUECBDAOSWHIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-isopropyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

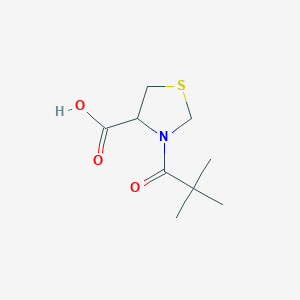
![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2893670.png)
![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)
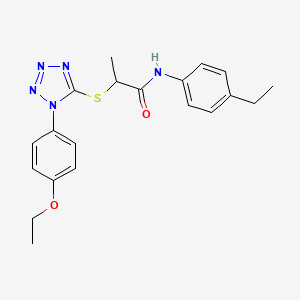
![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2893673.png)

![Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2893675.png)
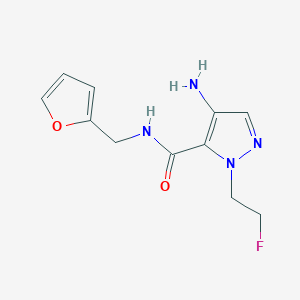
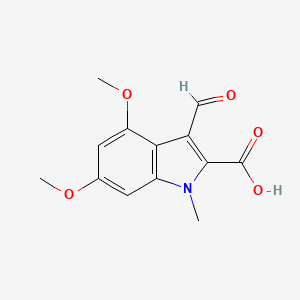
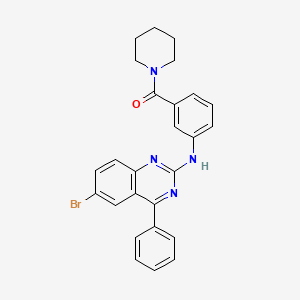
![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893680.png)
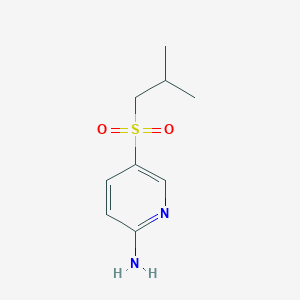

![(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2893686.png)